molecular formula C18H17N3O6S B2460087 [6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate CAS No. 896312-34-8

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate

Cat. No. B2460087
M. Wt: 403.41
InChI Key: LXFFYDXEMUOPFI-UHFFFAOYSA-N
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Description

The compound appears to contain a 1,2,4-triazole ring, which is a type of heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as members of its ring . The 1,2,4-triazole ring, in particular, contains two carbon atoms and three nitrogen atoms .


Synthesis Analysis

While specific synthesis methods for this compound were not found, 1,2,4-triazole derivatives can be synthesized through various methods. For instance, a study reported the synthesis of nineteen novel 1,2,4-triazole derivatives .

Scientific Research Applications

Synthesis and Characterization

  • Compounds with 1,2,4-triazole and pyrazole rings, similar to parts of the queried compound, have been synthesized and characterized. These studies include investigations into their reactivity, spectroscopic properties, and biological evaluations, such as antioxidant and α-glucosidase inhibitory activities. The reactivity studies utilized DFT calculations, molecular dynamics simulations, and drug likeness parameters to explore their potential as bioactive molecules (Pillai et al., 2019).

Biological Activities

  • Related compounds have shown a range of biological activities, including antimicrobial, antioxidant, and inhibitory effects on specific enzymes. For instance, a study on the synthesis and biological activities of novel triazoloquinazolines and triazinoquinazolines containing benzenesulfonamide moieties highlighted their good antipyretic and anti-inflammatory activities (Ghorab et al., 2010).

properties

IUPAC Name

[6-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O6S/c1-21-10-19-20-18(21)28-9-12-7-13(22)16(8-26-12)27-17(23)11-4-5-14(24-2)15(6-11)25-3/h4-8,10H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFFYDXEMUOPFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3,4-dimethoxybenzoate

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